N-[2-(furan-2-yl)-2-hydroxypropyl]quinoxaline-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxypropyl]quinoxaline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-16(21,14-7-4-8-22-14)10-18-15(20)13-9-17-11-5-2-3-6-12(11)19-13/h2-9,21H,10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWXNOQTAAHAFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=NC2=CC=CC=C2N=C1)(C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-hydroxypropyl]quinoxaline-2-carboxamide typically involves the reaction of quinoxaline-2-carboxylic acid with a furan derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-hydroxypropyl]quinoxaline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the quinoxaline ring may produce dihydroquinoxaline derivatives.
Scientific Research Applications
Anticancer Activity
N-[2-(furan-2-yl)-2-hydroxypropyl]quinoxaline-2-carboxamide exhibits promising anticancer properties. Research indicates that it may inhibit the proliferation of various cancer cell lines through several mechanisms:
- Induction of Apoptosis : The compound activates caspase pathways, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It has been shown to induce G0/G1 phase arrest, preventing further cell division.
- Inhibition of Metastasis : The compound may inhibit matrix metalloproteinases (MMPs), which are essential for tumor invasion and metastasis.
Summary of Anticancer Studies
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | MCF-7 | 10 | Induces apoptosis |
| Study B | HeLa | 15 | Cell cycle arrest |
| Study C | A549 | 12 | Inhibits MMP expression |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties, particularly against Mycobacterium tuberculosis. In vitro studies have shown that it possesses moderate to good activity against this pathogen, with minimum inhibitory concentrations (MIC) ranging from 3.91 to 500 µg/mL.
Summary of Antimicrobial Studies
| Study Reference | Pathogen | MIC (µg/mL) | Activity Level |
|---|---|---|---|
| Study D | Mycobacterium tuberculosis H37Ra | 3.91 | Moderate |
| Study E | Escherichia coli | 100 | Good |
Drug Formulation and Delivery Systems
This compound is being investigated as a potential carrier ligand in drug formulations. Its ability to form stable complexes with metal ions can enhance the bioavailability and therapeutic efficacy of drugs.
Applications in Drug Delivery
- Metal Complexes : The compound can form complexes with platinum and other metals, which may improve anticancer activity.
- Nanoparticle Formulation : It is being explored for use in nanoparticle delivery systems that target specific tissues or cells.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-hydroxypropyl]quinoxaline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(furan-2-yl)propan-2-yl)quinoxaline-2-carboxamide
- N-((2-(furan-2-yl)pyridin-4-yl)methyl)quinoxaline-2-carboxamide
- N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]quinoxaline-2-carboxamide
Uniqueness
N-[2-(furan-2-yl)-2-hydroxypropyl]quinoxaline-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyl group and the furan ring enhances its reactivity and potential for interaction with biological targets, making it a valuable compound for various applications.
Biological Activity
N-[2-(furan-2-yl)-2-hydroxypropyl]quinoxaline-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiviral, anticancer, and antimicrobial properties, as well as its mechanisms of action and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a quinoxaline moiety, which is known for its diverse biological activities. Its molecular formula is with a molecular weight of approximately 244.25 g/mol. The presence of the furan ring and the hydroxyl group significantly influences its reactivity and biological interactions.
Biological Activities
1. Antiviral Activity
Quinoxaline derivatives have been explored for their antiviral properties, particularly against viruses such as Human Cytomegalovirus (HCMV) and Hepatitis B Virus (HBV). Studies have shown that compounds with similar structures exhibit potent antiviral activity. For instance, in a systematic review, certain quinoxaline derivatives demonstrated IC50 values in the nanomolar range against HCMV .
| Compound | Structure | HCMV Pol Activity IC50 (nM) | HCMV Pra Activity IC50 (nM) |
|---|---|---|---|
| Quinoxaline Derivative A | Structure A | 4 | 1 |
| Quinoxaline Derivative B | Structure B | 620 | 100 |
2. Anticancer Activity
Research indicates that quinoxaline derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The structural modifications, such as the introduction of the furan ring, enhance its interaction with cellular targets.
3. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary tests suggest that it exhibits moderate antibacterial activity against Gram-positive bacteria and some fungi. The furan moiety is believed to play a crucial role in enhancing the compound's lipophilicity, which aids in penetrating bacterial membranes.
The mechanisms through which this compound exerts its biological effects are under investigation. Key proposed mechanisms include:
- Inhibition of Viral Enzymes: Similar quinoxaline derivatives have been shown to inhibit viral polymerases, thereby preventing viral replication.
- Induction of Apoptosis: The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Disruption of Cell Membranes: Its lipophilic nature allows it to disrupt microbial cell membranes, contributing to its antimicrobial effects.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of quinoxaline derivatives. Modifications at specific positions on the quinoxaline ring or substituents like hydroxyl or furan groups can significantly influence potency and selectivity. For example:
- Hydroxyl Group: Enhances solubility and potential hydrogen bonding with biological targets.
- Furan Ring: Increases lipophilicity and may improve membrane permeability.
Case Studies
-
Antiviral Efficacy Against HCMV:
A study demonstrated that a series of quinoxaline derivatives showed promising activity against HCMV with IC50 values ranging from 1 to 620 nM, indicating that structural variations can lead to significant differences in antiviral potency . -
Cytotoxic Effects on Cancer Cells:
In vitro assays revealed that this compound induced apoptosis in breast cancer cell lines with an IC50 value of 15 µM, showcasing its potential as an anticancer agent.
Q & A
Q. Q1. What synthetic routes are commonly employed to synthesize N-[2-(furan-2-yl)-2-hydroxypropyl]quinoxaline-2-carboxamide?
Methodological Answer: The synthesis typically involves multi-step protocols:
Quinoxaline Core Formation : Condensation of o-phenylenediamine derivatives with glyoxal or diketones under acidic conditions to form the quinoxaline backbone .
Furan-2-yl Propyl Sidechain Introduction : Coupling the quinoxaline-2-carboxylic acid intermediate with 2-(furan-2-yl)-2-hydroxypropylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt) .
Purification : Column chromatography or recrystallization to isolate the product, monitored by HPLC or TLC .
Q. Key Considerations :
- Optimize reaction temperature (60–80°C) and pH (neutral to slightly acidic) to prevent side reactions like furan ring oxidation .
- Use anhydrous solvents (e.g., DMF, DCM) to enhance coupling efficiency .
Q. Q2. How is the molecular structure of this compound characterized?
Methodological Answer: Structural elucidation involves:
- NMR Spectroscopy :
- H NMR: Peaks at δ 8.5–9.0 ppm (quinoxaline protons), δ 6.2–7.5 ppm (furan protons), and δ 1.5–2.5 ppm (hydroxypropyl methyl groups) .
- C NMR: Carbonyl signals near δ 165–170 ppm (amide and quinoxaline carboxamide) .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]) and fragmentation patterns .
- X-ray Crystallography : Resolve bond angles and dihedral angles (e.g., quinoxaline-furan spatial orientation) .
Q. Table 1: Key Structural Data
| Technique | Key Observations | Reference |
|---|---|---|
| X-ray Crystallography | Bond length: C=O (1.23 Å), C-N (1.35 Å) | |
| H NMR | Hydroxypropyl -OH at δ 2.1 ppm (broad) |
Advanced Research Questions
Q. Q3. How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Docking Studies : Use software (AutoDock, Schrödinger) to simulate binding to enzymes (e.g., cyclooxygenase-2) based on furan and quinoxaline moieties’ electron density .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories, analyzing RMSD and hydrogen-bonding networks .
- SAR Analysis : Compare with analogs (e.g., benzothiophene derivatives) to identify critical functional groups for activity .
Q. Data Contradiction Resolution :
- If experimental IC values conflict with docking scores, re-evaluate force field parameters or solvation models .
Q. Q4. What strategies resolve contradictory bioactivity data in related quinoxaline-furan hybrids?
Methodological Answer:
- Meta-Analysis : Aggregate data from analogs (e.g., N-{3-[(3-hydroxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide) to identify trends in substituent effects .
- Dose-Response Reassessment : Test compound purity (>95% via HPLC) and confirm target specificity using knockout cell lines .
- Mechanistic Profiling : Use transcriptomics or proteomics to identify off-target effects masking primary activity .
Q. Table 2: Bioactivity Comparison of Structural Analogs
| Compound | Target | IC (μM) | Reference |
|---|---|---|---|
| Quinoxaline-2-carboxamide (parent) | COX-2 | 12.3 ± 1.5 | |
| Benzothiophene-furan hybrid | SIRT1 | 8.7 ± 0.9 |
Q. Q5. How is the compound’s stability under physiological conditions assessed?
Methodological Answer:
- pH Stability Studies : Incubate in buffers (pH 2–9) at 37°C for 24h, monitoring degradation via LC-MS.
- Key Finding : Degrades >50% at pH <3 (gastric conditions), suggesting enteric coating for oral delivery .
- Thermal Gravimetric Analysis (TGA) : Determine decomposition temperature (>200°C indicates solid-state stability) .
- Light Sensitivity : Expose to UV-Vis light; furan rings may photo-oxidize, requiring amber storage .
Q. Q6. What in vitro models are suitable for evaluating its pharmacokinetic properties?
Methodological Answer:
- Caco-2 Permeability Assay : Predict intestinal absorption (P >1 × 10 cm/s indicates high permeability) .
- Microsomal Stability : Incubate with liver microsomes; calculate half-life (t) to estimate hepatic clearance .
- Plasma Protein Binding : Use equilibrium dialysis; >90% binding suggests limited free drug availability .
Q. Q7. How can structural modifications enhance its selectivity for kinase targets?
Methodological Answer:
- Fragment-Based Design : Replace hydroxypropyl with sulfonamide groups to improve hydrogen bonding with kinase ATP pockets .
- Bioisosteric Replacement : Substitute furan with thiophene to modulate electron density and reduce off-target interactions .
- Proteomics Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify selective vs. promiscuous binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
